molecular formula C12H9N3 B8693467 7-Pyridin-4-yl-imidazo[1,2-a]pyridine

7-Pyridin-4-yl-imidazo[1,2-a]pyridine

Cat. No.: B8693467
M. Wt: 195.22 g/mol
InChI Key: JBLWSEJYQSQFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Pyridin-4-yl-imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

7-pyridin-4-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3/c1-4-13-5-2-10(1)11-3-7-15-8-6-14-12(15)9-11/h1-9H

InChI Key

JBLWSEJYQSQFKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC3=NC=CN3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge a 250 mL round bottom flask equipped with a magnetic stirrer, temperature controlled heating mantle, under N2 atmosphere, condenser, with 7-chloro-imidazo[1,2-a]pyridine (4.0 g, 26.2 mmol), 4-pyridyl boronic acid (3.54 g, 28.8 mmol 1.1 Eq), 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (600 mg) [X-Phos can be used as an alternate ligand in this reaction], Pd(OAc)2 (145 mg), K3PO4 (11.1 g, 52.6 mmol), and dioxane: H2O 2:1 (170 mL). Warm the reaction while purging with a N2 needle, then heat to 65° C. for 18 hours. Cool the reaction to room temperature and transfer to a separatory funnel and siphon off the bottom layer (25 mL). Add EtOAc and evaporate the solvents under reduced pressure off. Take the solids up into EtOAc again, and evaporate under reduced pressure to azeotrope off traces of water. Dissolve the brown solid into CH2Cl2 and 5% MeOH and then chromatograph using SiO2 eluting with a slow gradient of 0% to 10% of 2 M NH3 in MeOH with the balance CH2Cl2. Evaporate the product fractions under reduced pressure to give a light yellow/tan solid 4.5 g (89%). MS (ES), m/z 196 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
145 mg
Type
catalyst
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
layer
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

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